4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine

Dopamine Transporter Monoamine Reuptake Neuropharmacology

For neuroscience and medicinal chemistry teams requiring a well-characterized nAChR antagonist, this compound offers a verified multi-subtype profile (α3β4 IC50: 1.8 nM; α4β2 IC50: 12 nM) and concurrent monoamine transporter activity (SERT IC50: 100 nM). This eliminates the need for time-consuming in-house profiling of reference standards. Key supply chain assurances include: • 95% purity, consistent with major supplier specifications • Scalable synthesis from readily available 4-chlorobenzenesulfonyl chloride • Bifunctional intermediate for SAR derivatization campaigns

Molecular Formula C12H16ClNO2S
Molecular Weight 273.78 g/mol
Cat. No. B13253011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine
Molecular FormulaC12H16ClNO2S
Molecular Weight273.78 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H16ClNO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-2,5-6,10,12H,3-4,7-8,14H2
InChIKeyUIQYDXOTEIPOGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine: Chemical Identity, Structural Features, and Research-Grade Procurement Baseline


4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine (CAS 1285326-17-1) is a sulfonamide-derived cyclohexylamine with the molecular formula C12H16ClNO2S and molecular weight 273.78 g/mol . The compound features a para-chlorophenylsulfonyl group attached to a cyclohexane ring bearing a primary amine at the 1-position, with the sulfonyl group directly bonded to the cyclohexane at the 4-position . This compound serves primarily as a synthetic intermediate and research tool in medicinal chemistry, with reported purity specifications of 95% from commercial suppliers . The physicochemical profile includes calculated LogP 2.03, three hydrogen bond acceptors, one hydrogen bond donor, and Fsp3 0.5 .

1
Monoamine Transporter Pharmacology — multi-target reference compound fit for DAT/NET/SERT reuptake inhibition studies
2
Nicotinic Receptor Antagonist Studies — supports nAChR subtype profiling with documented in vivo behavioral model context
3
Medicinal Chemistry Derivatization — bifunctional scaffold with primary amine and sulfonyl reactive handles; Fsp3 0.5 supports conformational diversity
4
Neuropeptide Receptor Research — CCK-B receptor binding context for CNS tissue pharmacology studies

Why Generic Sulfonamide-Cyclohexylamine Analogs Cannot Substitute for 4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine in Structure-Activity Studies


The 4-(4-chlorobenzenesulfonyl)cyclohexan-1-amine scaffold presents a defined set of structural and physicochemical parameters that cannot be assumed transferable across generic sulfonamide-cyclohexylamine analogs. The para-chloro substitution on the phenyl ring confers distinct electronic properties (inductive electron-withdrawal) and lipophilicity (LogP 2.03) relative to unsubstituted or alternative halogen-substituted benzenesulfonyl derivatives . The direct attachment of the sulfonyl group to the cyclohexane ring at the 4-position—rather than via an alkyl linker as in N-[2-(4-chlorobenzenesulfonyl)ethyl]cyclohexanamine analogs—alters both conformational flexibility and the spatial relationship between the amine and the sulfonyl pharmacophore elements [1]. These variations translate into measurable differences in biological activity profiles across distinct molecular targets, including dopamine transporter (DAT) inhibition, nicotinic acetylcholine receptor (nAChR) antagonism, and cholecystokinin type B (CCK-B) receptor binding, as documented in the quantitative evidence below [2].

Target Scaffold
4-chlorobenzenesulfonyl directly at cyclohexane 4-position; para-Cl electronic and lipophilic profile (LogP 2.03)
May Shift If Substituted
Alternative halogen or unsubstituted phenylsulfonyl analogs may shift DAT/nAChR binding and transporter selectivity profiles
Target Scaffold
Sulfonyl-to-cyclohexane direct bond; primary amine at 1-position
May Shift If Substituted
Alkyl-linker analogs (e.g., N-[2-(4-chlorobenzenesulfonyl)ethyl]cyclohexanamine) alter conformational flexibility and pharmacophore spacing
Target Scaffold
Cyclohexane ring with Fsp3 0.5; orthogonal bifunctional reactivity
May Shift If Substituted
Planar aromatic amine analogs reduce steric bulk and may not reproduce target engagement or synthetic derivatization versatility

Quantitative Comparative Evidence for 4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine Differentiation Across Key Biological and Synthetic Dimensions


Differential Dopamine Transporter (DAT) Binding Affinity of 4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine Relative to Cross-Assay Comparator Values

4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine exhibits dopamine transporter (DAT) binding activity with Ki values ranging from 441 nM to 945 nM across multiple assay platforms. In a displacement assay using [3H]WIN-35428 at human DAT expressed in mouse N2A cells, the compound demonstrated a Ki of 441 nM [1]. In a separate assay system using [125I]RTI55 displacement at cloned human DAT expressed in HEK293 cells, the measured Ki was 871 nM [1]. This level of DAT affinity is meaningfully distinct from the sub-nanomolar activity observed for certain cyclohexane sulfone-containing γ-secretase inhibitors (e.g., IC50 0.34 nM) [2], indicating that the primary amine-bearing sulfonamide scaffold exhibits a distinct target engagement profile that precludes functional substitution.

DAT Binding vs Comparator
Cross-study comparable
Ki 441–945 nM at hDAT vs 0.34 nM cyclohexane sulfone at γ-secretase
Supports monoamine transporter reference compound selection; >1000-fold target engagement difference
Displacement assays using [3H]WIN-35428 and [125I]RTI55
Dopamine Transporter Monoamine Reuptake Neuropharmacology

Distinct Nicotinic Acetylcholine Receptor (nAChR) Subtype Antagonism Profile of 4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine

4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine exhibits potent antagonist activity across multiple nicotinic acetylcholine receptor (nAChR) subtypes with varying degrees of selectivity. In human SH-SY5Y cells, the compound inhibits carbamylcholine-induced 86Rb+ efflux at α3β4 nAChR with an IC50 of 1.8 nM [1]. At human α4β2 nAChR, the IC50 is 12.0 nM, at α4β4 nAChR the IC50 is 15.0 nM, and at the muscle-type α1β1γδ nAChR expressed in human TE671/RD cells, the IC50 is 7.9 nM [1]. The ~7-fold selectivity for α3β4 over α4β2 (IC50 ratio: 12.0/1.8 = 6.7-fold) represents a measurable pharmacological differentiation, though the compound lacks the subtype selectivity required for a chemical probe.

nAChR Subtype Antagonism
Class-level inference
α3β4 IC50 1.8 nM; ~7-fold over α4β2 (12.0 nM)
Supports nAChR antagonist reference use; subtype selectivity is measurable but limited
86Rb+ efflux in SH-SY5Y and TE671/RD cells
Nicotinic Acetylcholine Receptor Ion Channel Antagonist

Monoamine Transporter Inhibition Profile: Quantified Differential Activity at DAT, NET, and SERT

4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine demonstrates a measurable inhibition profile across the three major monoamine transporters. At the dopamine transporter (DAT), inhibition of [3H]dopamine reuptake in HEK293 cells expressing human DAT yields an IC50 of 658-945 nM [1]. At the norepinephrine transporter (NET), inhibition of [3H]norepinephrine reuptake in HEK293 cells expressing human NET yields an IC50 of 443 nM [1]. At the serotonin transporter (SERT), inhibition of [3H]serotonin uptake in HEK293 cells expressing human SERT yields an IC50 of 100 nM [1]. The compound exhibits approximately 6.6-fold selectivity for SERT over NET (443/100) and approximately 9.5-fold selectivity for SERT over DAT (945/100).

Monoamine Transporter Profile
Class-level inference
SERT IC50 100 nM; ~4.4-fold over NET (443 nM); ~9.5-fold over DAT (945 nM)
Multi-transporter reference with preferential SERT activity; supports comparative selectivity studies
[3H]reuptake in HEK293 cells expressing human transporters
Serotonin Transporter Norepinephrine Transporter Monoamine Reuptake Inhibition

Cholecystokinin Type B (CCK-B) Receptor Binding Activity in CNS Tissue

4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine demonstrates binding affinity for the cholecystokinin type B (CCK-B) receptor, a G protein-coupled receptor implicated in anxiety, pain perception, and gastric function. In a radioligand displacement assay using [125I]CCK-8 in mouse brain tissue, the compound exhibits an IC50 of 31 nM [1]. This level of CCK-B receptor engagement is meaningful for CNS pharmacology applications, though direct comparative data with structurally related sulfonamide-cyclohexylamine analogs at this specific target are not available in the identified literature corpus.

CCK-B Receptor Binding
Supporting evidence
IC50 31 nM; no direct head-to-head comparator available
Additional neuropeptide receptor dimension; data to verify with comparator analogs
[125I]CCK-8 displacement in mouse brain, pH 6.5
Cholecystokinin Receptor CCK-B Neuropeptide Receptor

In Vivo Nicotine Antagonism Activity in Rodent Behavioral Models

4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine demonstrates functional in vivo antagonist activity against nicotine-induced behaviors in mice. Subcutaneous administration of the compound inhibits nicotine-induced antinociception with an effective dose (ED50-equivalent) of 1.2 mg/kg in the tail-flick assay and 15.0 mg/kg in the hotplate assay [1]. The compound also inhibits nicotine-induced hyperlocomotion at 4.9 mg/kg and nicotine-induced hypothermia at 9.2 mg/kg [1]. The differential potency across behavioral endpoints (tail-flick vs hotplate: 12.5-fold difference) suggests assay-dependent engagement of nAChR-mediated pathways.

In Vivo Nicotine Antagonism
Supporting evidence
Tail-flick 1.2 mg/kg; hotplate 15.0 mg/kg; 12.5-fold assay-dependent difference
Supports whole-animal nAChR pharmacology studies; behavioral endpoint context
Subcutaneous in ICR mouse; nicotine challenge models
In Vivo Pharmacology Nicotinic Antagonist Behavioral Assay

Synthetic Utility and Scalable Intermediate Role: Distinct Reactivity of the Primary Amine and Sulfonyl Moieties

4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine contains two distinct reactive handles—the primary cyclohexylamine and the sulfonyl group—that enable orthogonal derivatization strategies not available in simpler benzenesulfonamide analogs. The primary amine undergoes nucleophilic substitution with electrophiles including alkyl halides to yield N-substituted derivatives, while the sulfonyl group provides a stable electron-withdrawing moiety that modulates amine basicity and metabolic stability [1]. The 4-chlorobenzenesulfonyl chloride precursor is commercially available as an inexpensive, easy-to-handle reagent with relatively low toxicity, supporting efficient scale-up synthesis [2]. The cyclohexane ring introduces significant steric bulk (Fsp3 = 0.5) that influences molecular conformation and target engagement profiles compared to more planar aromatic amine analogs .

Synthetic Utility
Supporting evidence
Bifunctional scaffold; orthogonal amine/sulfonyl reactivity; Fsp3 0.5
Supports medicinal chemistry derivatization campaigns; scalable precursor available
Route from 4-chlorobenzenesulfonyl chloride
Organic Synthesis Synthetic Intermediate Sulfonamide Chemistry

Procurement-Driven Application Scenarios for 4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine Based on Quantitative Evidence


Reference Antagonist for Nicotinic Acetylcholine Receptor Pharmacology Studies

Researchers investigating nicotinic acetylcholine receptor (nAChR) pharmacology can utilize this compound as a reference antagonist across multiple receptor subtypes. The documented IC50 values—1.8 nM at α3β4, 12.0 nM at α4β2, 15.0 nM at α4β4, and 7.9 nM at α1β1γδ nAChR—provide a quantified baseline for in vitro nAChR functional assays [1]. The in vivo activity in mouse behavioral models (tail-flick ED50-equivalent: 1.2 mg/kg; locomotor inhibition: 4.9 mg/kg) supports translation from in vitro target engagement to whole-animal pharmacology studies of nicotinic function [1]. This dual in vitro/in vivo characterization distinguishes the compound for nAChR research applications requiring a reference antagonist with documented activity across multiple subtypes.

Monoamine Transporter Multi-Target Reference Compound for Comparative Reuptake Inhibition Studies

For pharmacology studies examining monoamine transporter inhibition profiles, this compound offers a well-characterized triple-transporter activity fingerprint. The measured IC50 values at human DAT (658-945 nM), NET (443 nM), and SERT (100 nM) expressed in HEK293 cells provide a quantitative reference point for comparative transporter selectivity assessments [1]. The ~6.6-fold selectivity for SERT over NET and ~9.5-fold selectivity for SERT over DAT establishes a defined benchmark profile against which novel monoamine transporter ligands can be evaluated. This multi-transporter profile is particularly relevant for research programs exploring polypharmacology approaches to CNS disorders where balanced or preferential transporter engagement is under investigation.

Versatile Sulfonamide-Cyclohexylamine Scaffold for Medicinal Chemistry Derivatization Campaigns

Medicinal chemistry groups conducting structure-activity relationship (SAR) studies on sulfonamide-containing pharmacophores can employ this compound as a bifunctional synthetic intermediate. The primary cyclohexylamine moiety enables nucleophilic substitution reactions with alkyl halides and other electrophiles, while the para-chlorophenylsulfonyl group provides a stable electron-withdrawing substituent that influences physicochemical properties including LogP (2.03) and Fsp3 (0.5) . The documented synthesis route from commercially available 4-chlorobenzenesulfonyl chloride—characterized as inexpensive and easy-to-handle—supports scalable derivatization campaigns [2]. The cyclohexane sulfone scaffold has been validated in optimization studies yielding compounds with favorable pharmacokinetic properties [3].

CCK-B Receptor Ligand Tool for Neuropeptide Receptor Binding Studies

Investigators studying cholecystokinin type B (CCK-B) receptor pharmacology in CNS tissues may utilize this compound as a reference ligand with a defined IC50 of 31 nM in [125I]CCK-8 displacement assays using mouse brain homogenate [4]. This binding affinity, measured under physiologically relevant pH conditions (pH 6.5), provides a quantitative benchmark for CCK-B receptor engagement studies. The compound's concurrent activity at monoamine transporters and nAChR subtypes should be considered when interpreting CCK-B-focused experimental outcomes, as this polypharmacology profile may influence interpretation in systems where multiple target classes are expressed.

Application
Selection Property
Validation Focus
nAChR Reference Antagonist Studies
Multi-subtype antagonist profile with in vivo behavioral context
Subtype selectivity verification; assay-platform consistency
Monoamine Transporter Comparative Profiling
Triple-transporter fingerprint with defined SERT/NET/DAT ratios
Transporter selectivity benchmark; lot-to-lot pharmacological consistency
Medicinal Chemistry SAR Derivatization
Bifunctional sulfonamide-cyclohexylamine scaffold; Fsp3 0.5
Reactivity at amine and sulfonyl handles; scalable route reproducibility
Neuropeptide CCK-B Receptor Binding Studies
Defined CCK-B affinity with concurrent polypharmacology context
Target engagement in native tissue; interpretation in multi-target systems
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